molecular formula C20H16FN3O2 B2753577 N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide CAS No. 1207057-77-9

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide

Cat. No.: B2753577
CAS No.: 1207057-77-9
M. Wt: 349.365
InChI Key: PTEOXRXKNFODMW-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide is a versatile chemical compound with a complex structure that includes a picolinamide moiety and a fluorophenylacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamido)phenylpicolinamide: Known for its role as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu(4)).

    4-fluoroacetanilide: A simpler compound with similar structural elements but lacking the picolinamide moiety.

Uniqueness

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide stands out due to its unique combination of a fluorophenylacetamido group and a picolinamide moiety. This structural complexity contributes to its diverse range of applications and potential therapeutic benefits. Its ability to undergo various chemical reactions and its interaction with specific molecular targets further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-15-10-8-14(9-11-15)13-19(25)23-16-5-1-2-6-17(16)24-20(26)18-7-3-4-12-22-18/h1-12H,13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEOXRXKNFODMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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